molecular formula C6H6BrN3O B11886065 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide

1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide

Katalognummer: B11886065
Molekulargewicht: 216.04 g/mol
InChI-Schlüssel: JGKJFEHOQDAXHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is known for its significant chemical and biological properties, making it a valuable subject of study in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-c]pyridin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-diaminopyridine with glyoxal under acidic conditions, leading to the formation of the imidazo[4,5-c]pyridine core . The hydrobromide salt is then formed by treating the compound with hydrobromic acid.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-c]pyridines, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide stands out due to its unique combination of chemical stability and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and development .

Eigenschaften

Molekularformel

C6H6BrN3O

Molekulargewicht

216.04 g/mol

IUPAC-Name

1,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrobromide

InChI

InChI=1S/C6H5N3O.BrH/c10-6-5-4(1-2-7-6)8-3-9-5;/h1-3H,(H,7,10)(H,8,9);1H

InChI-Schlüssel

JGKJFEHOQDAXHW-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC(=O)C2=C1NC=N2.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.